A Technical Guide to Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS No. 101080-26-6)
A Technical Guide to Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS No. 101080-26-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of Methyl 2-amino-5-bromo-3-chlorobenzoate, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document details its chemical identity, physicochemical properties, and critically, explores plausible synthetic pathways with detailed experimental considerations. Furthermore, it delves into the reactivity and functional group compatibility of this versatile building block, with a particular focus on its utility in cross-coupling reactions for the construction of complex molecular architectures. Safety protocols and handling guidelines are also presented to ensure its proper and safe use in a laboratory setting. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel bioactive compounds.
Introduction: A Versatile Scaffold for Chemical Innovation
Methyl 2-amino-5-bromo-3-chlorobenzoate (CAS No. 101080-26-6) is a polysubstituted aromatic compound belonging to the class of anthranilate esters.[1] Its unique arrangement of amino, bromo, chloro, and methyl ester functionalities on a benzene ring makes it a highly valuable and versatile building block in organic synthesis. The presence of multiple reactive sites allows for selective chemical modifications, enabling the construction of diverse and complex molecular scaffolds. This strategic positioning of functional groups is particularly advantageous in the fields of medicinal chemistry and drug discovery, where it serves as a key intermediate in the synthesis of a wide range of therapeutic agents. Additionally, its utility extends to the agrochemical industry for the development of novel pesticides and herbicides.
This guide will provide a detailed exploration of the synthesis, properties, and applications of this important chemical entity, offering practical insights for its effective utilization in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a chemical is paramount for its effective use in synthesis and for ensuring safe handling. The key properties of Methyl 2-amino-5-bromo-3-chlorobenzoate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 101080-26-6 | [1] |
| Molecular Formula | C₈H₇BrClNO₂ | [1] |
| Molecular Weight | 264.50 g/mol | |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| InChI Key | NCNUYVGCMZFUFO-UHFFFAOYSA-N | [1] |
| Storage | Keep container tightly closed in a dry and well-ventilated area. Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Synthesis and Mechanistic Considerations
A logical synthetic approach would involve the sequential halogenation and esterification of an appropriate anthranilic acid derivative. The order of these steps is crucial to control the regioselectivity of the halogenation reactions.
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below, starting from 2-amino-3-chlorobenzoic acid. This pathway prioritizes the introduction of the bromine atom at the less sterically hindered position and concludes with the esterification of the carboxylic acid.
Caption: Proposed two-step synthesis of Methyl 2-amino-5-bromo-3-chlorobenzoate.
Step-by-Step Methodologies and Mechanistic Insights
Step 1: Bromination of 2-Amino-3-chlorobenzoic Acid
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Principle: This step involves the electrophilic aromatic substitution of a bromine atom onto the benzene ring. The amino group is a strong activating group and directs ortho- and para- to itself. The existing chloro group is a deactivating but ortho-, para-directing group. The position para to the amino group (C5) is the most likely site for bromination due to electronic and steric factors.
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Reagents and Conditions: A common and effective brominating agent for this type of transformation is N-Bromosuccinimide (NBS) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), in a suitable solvent like dichloromethane (DCM) or acetonitrile. The reaction is typically carried out at room temperature.
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Experimental Protocol (Hypothetical):
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Dissolve 2-amino-3-chlorobenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
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Cool the mixture in an ice bath.
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Slowly add a stoichiometric amount of N-Bromosuccinimide in portions.
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Add a catalytic amount of concentrated sulfuric acid dropwise.
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Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
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Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
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Step 2: Esterification of 2-Amino-5-bromo-3-chlorobenzoic Acid
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Principle: This is a classic Fischer-Speier esterification, where a carboxylic acid is converted to its corresponding methyl ester in the presence of an excess of methanol and a catalytic amount of a strong acid.
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Reagents and Conditions: The reaction is typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid or using thionyl chloride (SOCl₂) to first form the more reactive acyl chloride, which then reacts with methanol.
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Experimental Protocol (Hypothetical, based on related procedures):
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Suspend the 2-amino-5-bromo-3-chlorobenzoic acid in an excess of anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride dropwise while cooling the mixture in an ice bath.
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Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The final product can be purified by column chromatography on silica gel.
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Reactivity and Synthetic Applications
The synthetic utility of Methyl 2-amino-5-bromo-3-chlorobenzoate stems from the distinct reactivity of its functional groups, which can be selectively manipulated to build more complex molecules.
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The Aryl Halides (Bromo and Chloro groups): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the C5 position, including aryl, heteroaryl, alkyl, and amino groups. The chloro group is generally less reactive in these transformations, allowing for selective reactions at the bromo position under carefully controlled conditions.
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The Amino Group: The primary amine at the C2 position can undergo a range of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. This functionality is often used to introduce amide linkages, which are prevalent in many biologically active molecules.
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The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or reduced to an alcohol.
Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds and is a key application for this type of aryl halide.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
While specific examples detailing the use of Methyl 2-amino-5-bromo-3-chlorobenzoate in the synthesis of marketed drugs are not widely published, its structural motifs are present in numerous biologically active compounds. Its utility as a key intermediate can be inferred from the applications of structurally similar anthranilates. For instance, related compounds are key building blocks in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. The 2-aminobenzamide scaffold, readily accessible from this intermediate, is a common feature in many kinase inhibitors that target the ATP-binding site of kinases.
Furthermore, derivatives of anthranilic acid are known to possess anti-inflammatory and antimicrobial properties. The functional groups on Methyl 2-amino-5-bromo-3-chlorobenzoate provide the necessary handles for medicinal chemists to perform structural modifications and optimize the biological activity of lead compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-5-bromo-3-chlorobenzoate.
Hazard Identification:
Precautionary Measures:
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Wash hands thoroughly after handling (P264).[1]
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Wear protective gloves, protective clothing, eye protection, and face protection (P280).[1]
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IF ON SKIN: Wash with plenty of soap and water (P302 + P352).[1]
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[1]
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If skin irritation occurs: Get medical advice/attention (P332 + P313).[1]
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If eye irritation persists: Get medical advice/attention (P337 + P313).[1]
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Take off contaminated clothing and wash it before reuse (P362 + P364).[1]
It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
Methyl 2-amino-5-bromo-3-chlorobenzoate is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its unique substitution pattern provides multiple points for chemical modification, making it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. While detailed synthetic protocols for this specific compound are not widely available, this guide has provided a plausible and logical synthetic approach based on established chemical principles. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this document, will enable researchers to effectively utilize this important building block in their scientific endeavors.
